molecular formula C25H23ClN4O4 B10782836 Pazinaclone CAS No. 147724-30-9

Pazinaclone

Cat. No.: B10782836
CAS No.: 147724-30-9
M. Wt: 478.9 g/mol
InChI Key: DPGKFACWOCLTCA-UHFFFAOYSA-N
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Description

Pazinaclone is a sedative and anxiolytic drug belonging to the cyclopyrrolone family. It is known for its pharmacological profile similar to benzodiazepines, providing sedative and anxiolytic effects with fewer amnestic side effects. This compound acts as a partial agonist at gamma-aminobutyric acid (GABA) A benzodiazepine receptors, making it more subtype-selective than most benzodiazepines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pazinaclone involves several key steps:

    Reaction of 2-amino-7-chloro-1,8-naphthyridine with phthalic anhydride: This reaction leads to the formation of the corresponding phthalimide.

    Selective reduction of one of the imide carbonyl groups: This step essentially converts the imide to an aldehyde.

    Condensation with tert-butyl (triphenylphosphoranylidene)acetate: This reaction gives the Wittig product.

    Treatment of the carboxylic acid with diethyl cyanophosphonate: This converts the carboxylic acid to an activated acid cyanide.

    Reaction with 1,4-dioxa-8-azaspiro[4.5]decane: This final step results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pazinaclone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pazinaclone has a wide range of scientific research applications:

Mechanism of Action

Pazinaclone exerts its effects by acting as a partial agonist at GABA A benzodiazepine receptors. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This compound is more subtype-selective than most benzodiazepines, which contributes to its reduced amnestic side effects .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its partial agonist activity at GABA A receptors and its subtype selectivity, which results in fewer amnestic effects compared to other benzodiazepines. This makes it a promising candidate for the development of new anxiolytic drugs with improved safety profiles .

Properties

IUPAC Name

2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGKFACWOCLTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869388
Record name Pazinaclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103255-66-9, 147724-27-4, 147724-30-9
Record name Pazinaclone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103255-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pazinaclone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103255669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pazinaclone, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Pazinaclone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pazinaclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAZINACLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK03047IJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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